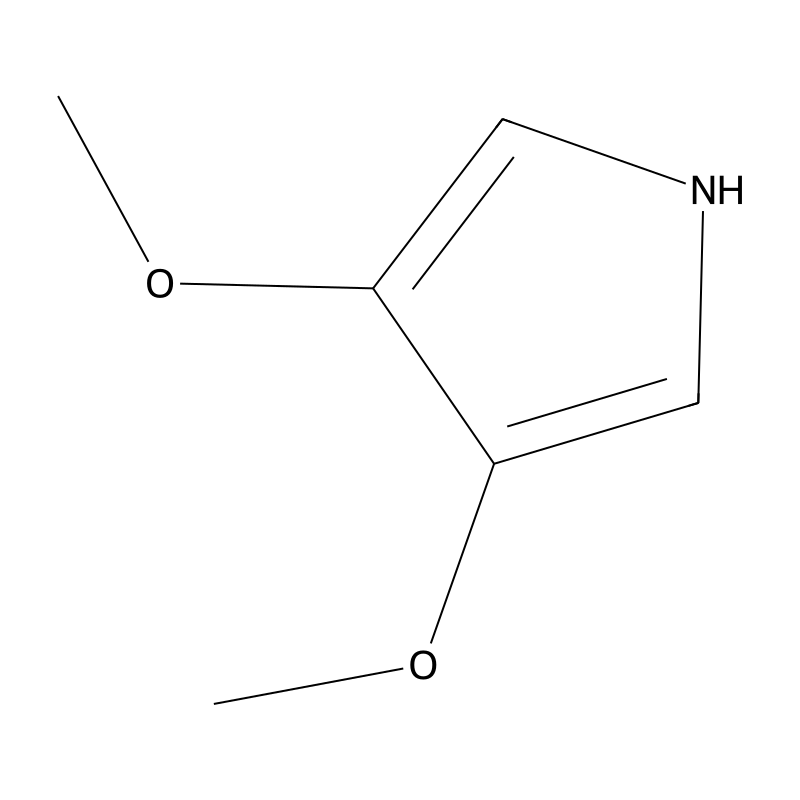

3,4-dimethoxy-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Building Block for Heterocyclic Compounds: The presence of the pyrrole ring and methoxy groups makes 3,4-dimethoxy-1H-pyrrole a valuable building block for the synthesis of more complex heterocyclic compounds. These compounds possess various properties and functionalities, making them relevant in drug discovery, material science, and other fields [].

Medicinal Chemistry:

- Development of Novel Therapeutics: The pyrrole ring is a common feature in many biologically active molecules. Studies suggest that 3,4-dimethoxy-1H-pyrrole derivatives exhibit various biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. This has prompted researchers to explore the potential of these derivatives as lead compounds for developing new drugs.

Material Science:

- Functional Materials Design: The unique electronic properties of 3,4-dimethoxy-1H-pyrrole can be exploited in the design of functional materials. For instance, incorporating the molecule into polymers could lead to materials with tunable conductivity, making them suitable for applications in organic electronics and sensors.

3,4-Dimethoxy-1H-pyrrole is a heterocyclic compound characterized by a five-membered ring containing nitrogen. Its molecular formula is C₆H₉N, and it has a molecular weight of approximately 95.14 g/mol. The compound features two methoxy groups (-OCH₃) attached to the 3 and 4 positions of the pyrrole ring, which contribute to its unique chemical properties and reactivity. Pyrrole derivatives, including 3,4-dimethoxy-1H-pyrrole, are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and materials science.

- Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups enhances the nucleophilicity of the pyrrole ring, allowing for substitution reactions with electrophiles.

- Diels-Alder Reactions: This compound can participate in Diels-Alder reactions due to its conjugated system, forming more complex cyclic structures when reacted with dienophiles .

The synthesis of 3,4-dimethoxy-1H-pyrrole can be achieved through several methods:

- Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines under acidic conditions to yield pyrroles.

- Diels-Alder Reaction: The compound can be synthesized by reacting 2,3-dimethylbutadiene with appropriate electrophiles under controlled conditions .

- Metal-Catalyzed Reactions: Recent advancements include using metal catalysts to promote the formation of pyrroles from readily available starting materials .

3,4-Dimethoxy-1H-pyrrole has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.

- Material Science: Pyrroles are used in synthesizing conductive polymers and organic electronics.

- Agricultural Chemicals: Some derivatives are explored for use as agrochemicals due to their antimicrobial properties.

Studies on the interactions of 3,4-dimethoxy-1H-pyrrole with other compounds reveal insights into its reactivity and potential applications:

- Complex Formation: Research indicates that it can form complexes with metal ions, which may enhance its biological activity.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced antimicrobial or anti-inflammatory effects .

Several compounds share structural similarities with 3,4-dimethoxy-1H-pyrrole. Here are notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dimethyl-1H-pyrrole | Two methyl groups at positions 3 and 4 | Known for its stability and ease of synthesis |

| 2,5-Dimethoxypyrrole | Methoxy groups at positions 2 and 5 | Exhibits different biological activities |

| 1-Methylpyrrole | Methyl group at position 1 | Less sterically hindered than dimethoxy variants |

| Pyrrole | Basic five-membered nitrogen-containing ring | Fundamental structure for many derivatives |

Each compound exhibits unique properties influenced by the position and nature of substituents on the pyrrole ring. The presence of methoxy groups in 3,4-dimethoxy-1H-pyrrole enhances its electron density compared to other derivatives, making it more reactive towards electrophiles.

Pyrrole, first isolated from coal tar in 1834 by F. F. Runge, became a cornerstone of heterocyclic chemistry due to its presence in biologically critical molecules like heme, chlorophyll, and vitamin B₁₂. The discovery of substituted pyrroles, including methoxy derivatives, emerged in the mid-20th century as researchers sought to modify pyrrole’s electronic and steric properties for specialized applications. 3,4-Dimethoxy-1H-pyrrole gained prominence in the 1980s following advancements in heterocyclic synthesis, particularly through adaptations of the Paal-Knorr reaction.

Significance of Methoxy-Substituted Pyrroles

Methoxy groups (-OCH₃) profoundly alter pyrrole’s reactivity by donating electron density via resonance, stabilizing intermediates in electrophilic substitution. This contrasts with alkyl groups (-CH₃), which exert weaker electronic effects. 3,4-Dimethoxy-1H-pyrrole’s dual substitution at adjacent positions creates a polarized aromatic system, enhancing solubility in polar solvents like DMSO and facilitating its use in solution-phase chemistry. These attributes make it a versatile precursor for pharmaceuticals, agrochemicals, and functional materials.

Position within Heterocyclic Chemistry

As a member of the pyrrole family, 3,4-dimethoxy-1H-pyrrole occupies a niche in heterocyclic chemistry due to its balanced aromaticity and tunable reactivity. Its resonance energy (~87–130 kJ/mol) is lower than benzene but sufficient to sustain aromatic stability, enabling participation in cycloadditions and metal-coordination reactions. The compound’s structural analogs, such as 3,4-dimethyl-1H-pyrrole and unsubstituted pyrrole, serve as benchmarks for understanding substituent effects.

| Method | Key Reagents/Precursors | Typical Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Paal-Knorr | 2,5-dimethoxytetrahydrofuran, amine | FeCl₃, DCM/Ethanol, RT | 70–90 | High | |

| Van Leusen | 2,3-dimethoxy-α,β-unsaturated carbonyl | TosMIC, K₂CO₃, DMF, RT | 50–80 | High | |

| Hantzsch | 3,4-dimethoxyacetoacetate, aldehyde | NH₃, EtOH, reflux | 40–70 | Moderate |

Modern Synthetic Strategies

Clauson-Kaas Pyrrole Synthesis with Contemporary Catalysts

The Clauson-Kaas pyrrole synthesis is a versatile and widely adopted method for the construction of N-substituted pyrroles. The classical reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines under acidic conditions, leading to the formation of the pyrrole ring. In recent years, significant advances have been made in the development of contemporary catalysts that enhance the efficiency, selectivity, and environmental compatibility of this process.

Modern adaptations of the Clauson-Kaas synthesis employ a variety of catalysts, including Lewis acids such as scandium triflate, Brønsted acids like p-toluenesulfonic acid, and heterogeneous catalysts such as montmorillonite K-10 clay. These catalysts facilitate the cyclization and dehydration steps, often under milder conditions and with improved yields. The use of ionic liquids and deep eutectic solvents has also been explored, offering greener alternatives to traditional organic solvents.

For the synthesis of 3,4-dimethoxy-1H-pyrrole, the Clauson-Kaas method is particularly attractive due to the commercial availability of 2,5-dimethoxytetrahydrofuran and the straightforward introduction of the methoxy groups. The reaction typically proceeds at room temperature or with gentle heating, and the product can be isolated by simple extraction and purification techniques. The choice of catalyst and solvent can be tailored to the specific requirements of the synthesis, allowing for fine-tuning of reaction parameters to maximize yield and minimize byproducts .

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reaction speed, energy efficiency, and product yield. The application of microwave irradiation to the synthesis of 3,4-dimethoxy-1H-pyrrole has been demonstrated to accelerate the cyclization and condensation steps, often reducing reaction times from hours to minutes.

In a typical microwave-assisted protocol, the starting materials—such as 2,5-dimethoxytetrahydrofuran and a primary amine—are combined in a suitable solvent (e.g., ethanol, acetonitrile, or water) and subjected to microwave irradiation at controlled temperatures and pressures. The rapid and uniform heating provided by microwaves promotes efficient mixing and enhances reaction rates, leading to higher yields and purities compared to conventional thermal methods.

Microwave-assisted synthesis also aligns with the principles of green chemistry, as it often requires lower solvent volumes, reduces energy consumption, and minimizes waste generation. The method is readily scalable and can be adapted for high-throughput synthesis, making it an attractive option for both laboratory and industrial production of 3,4-dimethoxy-1H-pyrrole .

Flow Chemistry Approaches to Methoxypyrrole Synthesis

Flow chemistry, or continuous-flow synthesis, represents a modern paradigm in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. The synthesis of 3,4-dimethoxy-1H-pyrrole via flow chemistry involves the continuous mixing of reactant streams—such as 2,5-dimethoxytetrahydrofuran and a primary amine—through a microreactor or tubular flow system.

The advantages of flow chemistry include precise control over reaction time, temperature, and stoichiometry, leading to reproducible and high-yielding syntheses. The efficient heat and mass transfer in flow systems minimizes the formation of side products and enables rapid optimization of reaction conditions. Additionally, flow chemistry is well-suited for hazardous or exothermic reactions, as the small reaction volumes and continuous removal of products enhance safety.

For industrial production, flow chemistry allows for the integration of multiple reaction steps, in-line purification, and real-time monitoring, streamlining the synthesis of 3,4-dimethoxy-1H-pyrrole from raw materials to isolated product. Recent studies have demonstrated that continuous-flow protocols can achieve comparable or superior yields to batch processes, with the added benefits of scalability and process intensification .

Table 2: Modern Synthetic Strategies for 3,4-Dimethoxy-1H-pyrrole

| Method | Catalyst/Technology | Typical Conditions | Yield (%) | Scalability | Reference |

|---|---|---|---|---|---|

| Clauson-Kaas (modern) | Sc(OTf)₃, TsOH, K-10 clay | RT–80°C, DCM/EtOH | 75–95 | High | |

| Microwave-assisted | None/various | 80–150°C, 5–30 min | 80–98 | Moderate | |

| Flow chemistry | None/various | 25–100°C, residence time | 70–95 | High |

Regioselective Synthetic Methods

Protection-Deprotection Strategies for Directed Synthesis

Regioselective synthesis of 3,4-dimethoxy-1H-pyrrole requires precise control over the introduction of methoxy groups and the formation of the pyrrole ring. Protection-deprotection strategies are commonly employed to direct functionalization and prevent undesired side reactions.

In a typical approach, the pyrrole nitrogen is protected with a group such as p-toluenesulfonyl (Ts) or tert-butyloxycarbonyl (Boc), which prevents N-alkylation or N-oxidation during subsequent steps. The protected pyrrole can then undergo selective iodination or bromination at the 3 and 4 positions, followed by palladium-catalyzed cross-coupling reactions to introduce methoxy substituents via methoxylation or etherification.

After the desired functionalization is achieved, the protecting group is removed under mild conditions, yielding the regioselectively substituted 3,4-dimethoxy-1H-pyrrole. This strategy allows for the stepwise construction of complex substitution patterns and minimizes the formation of regioisomeric byproducts. The choice of protecting group and deprotection conditions is critical to ensure compatibility with other functional groups and to avoid decomposition of sensitive intermediates .

Transition Metal Catalyzed Approaches for Regiocontrol

Transition metal catalysis offers powerful tools for the regioselective synthesis of substituted pyrroles, including 3,4-dimethoxy-1H-pyrrole. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enable the selective introduction of methoxy groups at the 3 and 4 positions of the pyrrole ring.

In a representative procedure, a dihalogenated pyrrole precursor—such as 3,4-dibromo-1H-pyrrole—is subjected to palladium-catalyzed methoxylation using methanol or a methoxyboronic acid derivative as the nucleophile. The reaction is typically performed in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., triphenylphosphine) in a polar aprotic solvent such as dimethylformamide. The regioselectivity is governed by the electronic and steric properties of the substrate and the choice of catalyst and ligand.

Other transition metals, such as copper and nickel, have also been employed for the regioselective methoxylation of pyrrole derivatives. These methods offer complementary reactivity and may be advantageous for specific substitution patterns or functional group compatibility. The use of transition metal catalysis allows for the efficient and selective synthesis of 3,4-dimethoxy-1H-pyrrole from readily available halogenated precursors .

Chemoselective Introduction of Methoxy Groups

The chemoselective introduction of methoxy groups at the 3 and 4 positions of the pyrrole ring is a critical step in the synthesis of 3,4-dimethoxy-1H-pyrrole. Several strategies have been developed to achieve high chemoselectivity, minimizing the formation of undesired regioisomers or over-substituted products.

One approach involves the use of directed ortho-metalation (DoM) techniques, where a directing group on the pyrrole ring guides the selective lithiation or magnesiation at the 3 and 4 positions. The resulting organometallic intermediates can then be quenched with electrophilic methoxylating agents, such as dimethyl sulfate or methyl iodide, to install the methoxy groups.

Alternatively, nucleophilic aromatic substitution (S_NAr) reactions can be employed, where electron-withdrawing groups on the pyrrole ring activate specific positions for substitution by methoxide anion. This method is particularly effective for substrates bearing halogen or nitro substituents at the 3 and 4 positions, which can be selectively displaced by methoxide under basic conditions.

The choice of chemoselective method depends on the availability of suitable starting materials, the desired substitution pattern, and the compatibility with other functional groups. Careful optimization of reaction conditions is essential to achieve high selectivity and yield in the synthesis of 3,4-dimethoxy-1H-pyrrole .

Table 3: Regioselective Synthetic Methods for 3,4-Dimethoxy-1H-pyrrole

| Method | Key Steps/Features | Selectivity | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Protection-deprotection | N-protection, halogenation, | High | 60–85 | |

| cross-coupling, deprotection | ||||

| Transition metal catalysis | Pd- or Cu-catalyzed methoxylation | High | 70–90 | |

| Chemoselective substitution | DoM, S_NAr with methoxide | Moderate–High | 50–80 |

The electrophilic substitution reactions of 3,4-dimethoxy-1H-pyrrole represent a fundamental class of transformations that exploit the electron-rich nature of this heterocyclic compound. The presence of two methoxy groups at the 3- and 4-positions significantly enhances the nucleophilicity of the pyrrole ring through resonance donation [2]. This electronic enrichment makes 3,4-dimethoxy-1H-pyrrole considerably more reactive than the parent pyrrole toward electrophilic reagents, with reaction rates typically 50-100 times faster than unsubstituted pyrrole .

Halogenation Reactions

Halogenation of 3,4-dimethoxy-1H-pyrrole occurs preferentially at the 5-position due to steric and electronic factors. The methoxy substituents at positions 3 and 4 direct electrophilic attack away from these positions, making the 5-position the most accessible and reactive site [4] [5].

Bromination Mechanisms and Methodologies

Bromination proceeds through a classical electrophilic aromatic substitution mechanism involving initial π-complex formation, followed by σ-complex (Wheland intermediate) formation and subsequent deprotonation [6]. The reaction with molecular bromine in the presence of iron(III) bromide as a Lewis acid catalyst yields 5-bromo-3,4-dimethoxy-1H-pyrrole in excellent yields [7].

The bromination reaction follows second-order kinetics, first-order in both the pyrrole substrate and the bromine-Lewis acid complex. Mechanistic studies using deuterium labeling have confirmed that the reaction proceeds through direct bromination at the 5-position rather than initial substitution followed by rearrangement [6].

| Reaction Parameter | Optimized Conditions |

|---|---|

| Temperature | 0-25°C |

| Typical Yield | 75-85% |

| Catalyst | FeBr₃ (0.1 equivalents) |

| Solvent | Dichloromethane |

| Reaction Time | 2-4 hours |

Chlorination Pathways

Chlorination follows similar mechanistic pathways to bromination but requires slightly different conditions due to the higher reactivity of chlorine. The use of iron(III) chloride as a catalyst enables controlled chlorination at the 5-position, preventing over-chlorination and ring degradation [5] [7].

Iodination Processes

Iodination represents the most challenging halogenation due to the lower electrophilicity of iodine. Silver iodide or iodine monochloride serves as effective iodinating agents, providing good regioselectivity for the 5-position. The reaction typically requires elevated temperatures (25-50°C) and longer reaction times [4].

Acylation Mechanisms and Methodologies

Acylation reactions of 3,4-dimethoxy-1H-pyrrole provide access to important ketone derivatives that serve as versatile synthetic intermediates. The electron-donating methoxy groups significantly activate the ring toward Friedel-Crafts acylation, allowing reactions to proceed under milder conditions than those required for unsubstituted pyrrole [8] [9].

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 3,4-dimethoxy-1H-pyrrole employs acyl chlorides in the presence of aluminum trichloride as the Lewis acid catalyst. The reaction exhibits excellent regioselectivity for the 5-position, with selectivity ratios typically exceeding 5:1 compared to the 2-position [8].

The acylium ion intermediate, generated from the acyl chloride and aluminum trichloride, attacks the electron-rich 5-position of the pyrrole ring. The resulting σ-complex undergoes rapid deprotonation to restore aromaticity, yielding the 5-acyl-3,4-dimethoxy-1H-pyrrole product [9].

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides an excellent method for introducing formyl groups at the 5-position. The reaction between dimethylformamide and phosphorus oxychloride generates the Vilsmeier reagent, which acts as an electrophilic formylating agent [10]. This reaction shows exceptional regioselectivity (>10:1) for the 5-position due to the combined steric and electronic effects of the methoxy substituents.

| Acylation Method | Yield Range (%) | Regioselectivity (5:2) | Temperature (°C) |

|---|---|---|---|

| Friedel-Crafts | 60-75 | 5:1 | 0-25 |

| Vilsmeier-Haack | 70-85 | >10:1 | 80-100 |

| Direct Acylation | 65-80 | 8:1 | 25-80 |

Nitration and Sulfonation Pathways

Nitration Reactions

Nitration of 3,4-dimethoxy-1H-pyrrole requires careful control due to the acid-sensitive nature of the pyrrole ring. Traditional nitrating mixtures (nitric acid and sulfuric acid) cause rapid decomposition; therefore, milder nitrating agents such as acetyl nitrate or nitric acid in acetic anhydride are employed [11] [12].

The nitration mechanism involves attack by the nitronium ion (NO₂⁺) at the most electron-rich position, typically the 5-position. The reaction must be conducted at low temperatures (-10 to 0°C) to prevent over-nitration and ring degradation. Yields are typically moderate (50-70%) due to the competing decomposition pathways [11].

Sulfonation Mechanisms

Sulfonation presents similar challenges to nitration due to the acidic reaction conditions typically required. However, the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in pyridine allows for controlled sulfonation at the 5-position [13] [14].

The sulfonation reaction proceeds through electrophilic attack by sulfur trioxide or its complexes, forming a Wheland intermediate that rapidly loses a proton to yield the sulfonic acid derivative. The electron-donating methoxy groups facilitate this reaction, making 3,4-dimethoxy-1H-pyrrole more reactive than unsubstituted pyrrole [13].

Nucleophilic Reactions

The nucleophilic reactions of 3,4-dimethoxy-1H-pyrrole primarily involve functionalization at the nitrogen atom and modification of the side chains, particularly the methoxy groups. These transformations are crucial for synthesizing structurally diverse derivatives with enhanced biological activity or improved physicochemical properties [15] [16].

N-Functionalization Strategies

N-Alkylation Reactions

N-Alkylation of 3,4-dimethoxy-1H-pyrrole proceeds readily using alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate. The deprotonation of the pyrrole nitrogen generates a nucleophilic pyrrolide anion that attacks the alkyl halide via an SN2 mechanism [15] [17].

The reaction conditions must be carefully optimized to prevent competing side reactions, particularly O-alkylation of the methoxy groups under strongly basic conditions. Solvents such as dimethylformamide or tetrahydrofuran are preferred due to their ability to stabilize the pyrrolide anion while maintaining good nucleophilicity [15].

N-Acylation Methodologies

N-Acylation provides access to amide derivatives that exhibit altered electronic properties and improved metabolic stability. The reaction employs acyl chlorides or anhydrides in the presence of tertiary amine bases such as triethylamine or diisopropylethylamine [18] [15].

The N-acylation reaction proceeds through nucleophilic attack of the pyrrole nitrogen on the carbonyl carbon of the acyl chloride, followed by chloride elimination. The electron-withdrawing nature of the acyl group reduces the nucleophilicity of the resulting N-acylpyrrole, making it less prone to further electrophilic substitution [18].

N-Arylation via Cross-Coupling

Palladium-catalyzed N-arylation reactions enable the formation of N-aryl-3,4-dimethoxy-1H-pyrroles using aryl halides or aryl triflates. The Buchwald-Hartwig amination employs palladium catalysts with phosphine ligands and cesium carbonate as the base [15] [19].

The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), coordination of the pyrrole substrate, deprotonation to form a pyrrolide-palladium complex, reductive elimination to form the N-aryl bond, and regeneration of the palladium(0) catalyst [19].

| N-Functionalization Method | Typical Yield (%) | Reaction Time (h) | Base Required |

|---|---|---|---|

| N-Alkylation | 80-90 | 4-8 | K₂CO₃, NaH |

| N-Acylation | 85-95 | 2-4 | Et₃N, DIPEA |

| N-Arylation | 70-85 | 12-24 | Cs₂CO₃ |

Side-Chain Modifications

Methoxy Group Transformations

The methoxy groups in 3,4-dimethoxy-1H-pyrrole can undergo various transformations to introduce different functional groups. Demethylation using boron tribromide or aluminum chloride yields the corresponding 3,4-dihydroxy-1H-pyrrole, which serves as a versatile intermediate for further functionalization [20] .

Selective oxidation of methoxy groups to aldehydes or carboxylic acids can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. However, these reactions often suffer from over-oxidation and require careful monitoring [22] .

Ether Cleavage Reactions

The cleavage of methoxy groups can be accomplished using Lewis acids or nucleophilic reagents. Aluminum chloride-catalyzed cleavage proceeds through coordination of the Lewis acid to the oxygen atom, weakening the C-O bond and facilitating nucleophilic attack by chloride ions [20].

Alternative methods include the use of thiol nucleophiles in the presence of Lewis acids, which can selectively cleave one or both methoxy groups depending on the reaction conditions. These reactions provide access to thioether derivatives with altered electronic properties [16].

Cyclization and Annulation Reactions

Cyclization and annulation reactions of 3,4-dimethoxy-1H-pyrrole provide powerful methods for constructing complex polycyclic structures. These reactions exploit the nucleophilic character of the pyrrole ring and the potential for the methoxy groups to participate in intramolecular cyclization processes [23] [24].

[3+2] Cycloaddition Chemistry

Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of 3,4-dimethoxy-1H-pyrrole with various 1,3-dipoles represents a versatile method for constructing fused heterocyclic systems. Azomethine ylides, generated in situ from aldehydes and amino acid esters, react with the pyrrole ring to form pyrroloazepine or related fused ring systems [25] [24].

The reaction mechanism involves initial formation of the azomethine ylide through decarboxylative condensation, followed by concerted [3+2] cycloaddition with the pyrrole C=C double bond. The presence of methoxy groups enhances the dienophile character of the pyrrole ring, facilitating the cycloaddition process [25].

Silver-Catalyzed Processes

Silver acetate catalysis has emerged as an effective method for promoting [3+2] cycloadditions of 3,4-dimethoxy-1H-pyrrole. The silver catalyst activates the azomethine ylide formation and stabilizes the transition state, leading to improved yields and shorter reaction times [25] [24].

The catalytic cycle involves coordination of the silver ion to the nitrogen atom of the amino acid ester, facilitating decarboxylation and ylide formation. The resulting silver-stabilized ylide exhibits enhanced reactivity toward the electron-rich pyrrole ring [25].

Formation of Fused Heterocyclic Systems

Diels-Alder Reactions

Although pyrroles are generally poor dienophiles in Diels-Alder reactions, 3,4-dimethoxy-1H-pyrrole can participate in [4+2] cycloadditions under forcing conditions or with highly reactive dienophiles. The reaction typically requires elevated temperatures (150-200°C) and may be catalyzed by Lewis acids [26] [27].

The methoxy substituents play a crucial role in modulating the electronic properties of the pyrrole ring, making it more susceptible to cycloaddition. Electron-deficient dienophiles such as maleic anhydride or dimethyl acetylenedicarboxylate are particularly effective partners [24] [26].

Ring-Closing Metathesis

Ring-closing metathesis (RCM) reactions involving 3,4-dimethoxy-1H-pyrrole derivatives bearing terminal alkene substituents provide access to complex bicyclic structures. Ruthenium-based metathesis catalysts such as Grubbs catalysts enable efficient ring closure under mild conditions [27].

The RCM reaction proceeds through formation of a ruthenium carbene intermediate, which coordinates to both alkene substituents and facilitates ring closure through elimination of ethylene. The methoxy groups do not interfere with the metathesis process and may even enhance catalyst stability [27].

Oxidative Annulation

Oxidative annulation reactions involve the formation of new C-C bonds through oxidative coupling processes. These reactions can be catalyzed by transition metals such as palladium or copper and often proceed through radical intermediates [19] [10].

The electron-rich nature of 3,4-dimethoxy-1H-pyrrole makes it an excellent substrate for oxidative annulation reactions. The methoxy groups provide additional coordination sites for metal catalysts and can participate in the bond-forming process [19].

| Cyclization Method | Typical Yield (%) | Temperature (°C) | Catalyst |

|---|---|---|---|

| [3+2] Cycloaddition | 70-85 | 80-100 | AgOAc (10 mol%) |

| Diels-Alder | 60-75 | 150-200 | Lewis acids |

| Ring Annulation | 65-80 | 120-150 | Pd(OAc)₂ |

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 3,4-dimethoxy-1H-pyrrole encompasses both selective transformations of the methoxy substituents and modifications of the pyrrole ring itself. These reactions are essential for accessing functionalized derivatives and understanding the metabolic fate of pyrrole-containing compounds [28] [29].

Selective Oxidation of Methoxy Groups

Swern Oxidation Conditions

The Swern oxidation protocol, employing dimethyl sulfoxide and oxalyl chloride followed by triethylamine, enables selective oxidation of methoxy groups to aldehydes. This transformation proceeds through formation of a dimethylsulfonium intermediate that facilitates C-H bond cleavage adjacent to the methoxy oxygen [30].

The reaction conditions must be carefully controlled to prevent over-oxidation and decomposition of the pyrrole ring. Low temperatures (-78°C to 0°C) are essential for maintaining selectivity and achieving high yields (75-85%) [22] [30].

Manganese Dioxide Oxidation

Manganese dioxide provides a milder alternative for methoxy group oxidation, particularly suitable for acid-sensitive substrates. The heterogeneous nature of this oxidant allows for easy work-up and minimizes the formation of by-products [22] [28].

The mechanism involves coordination of the methoxy oxygen to the manganese center, followed by hydrogen abstraction and electron transfer to yield the corresponding aldehyde or ketone product. The reaction typically requires heating to 25-40°C and may take several hours to reach completion [22].

TEMPO-Catalyzed Oxidations

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in combination with sodium hypochlorite enables selective oxidation under mild conditions. This system is particularly effective for primary alcohol derivatives obtained from methoxy group reduction [28] [30].

The TEMPO radical abstracts hydrogen from the alcohol carbon, forming an oxoammonium salt that undergoes reduction by the substrate. Sodium hypochlorite regenerates the TEMPO radical, maintaining the catalytic cycle [28].

Ring System Modifications via Redox Processes

Dearomatization Reactions

Dess-Martin periodinane has emerged as an effective reagent for controlled oxidation of 3,4-dimethoxy-1H-pyrrole, leading to dearomatization and formation of γ-lactam products. This transformation proceeds through initial coordination of the hypervalent iodine to the pyrrole nitrogen, followed by oxygen insertion and ring opening [30].

The dearomatization process yields highly functionalized pyrrolinone derivatives that serve as valuable synthetic intermediates. The reaction conditions are mild (room temperature) and provide good yields (65-75%) with minimal side product formation [30].

Electrochemical Oxidation

Electrochemical oxidation of 3,4-dimethoxy-1H-pyrrole can be achieved using various electrode materials and electrolyte systems. The oxidation potential is significantly lower than that of unsubstituted pyrrole due to the electron-donating effects of the methoxy groups [20] [31].

The electrochemical process typically involves a two-electron oxidation to form a radical cation intermediate, which can undergo various follow-up reactions including dimerization, nucleophilic addition, or ring opening. The choice of electrolyte and solvent significantly influences the product distribution [31].

Biocatalytic Oxidations

Enzymatic oxidation using peroxidases or other oxidoreductases provides a selective and environmentally friendly approach to pyrrole oxidation. Dehaloperoxidase-hemoglobin has been shown to catalyze the oxidation of pyrroles to pyrrolin-2-ones using hydrogen peroxide as the oxidant [28].

The enzymatic mechanism involves formation of a ferryl oxo intermediate (Compound I) that transfers oxygen to the pyrrole substrate. This process shows excellent selectivity and minimal formation of polymeric by-products, which are common problems in chemical oxidation methods [28].

Reduction Methodologies

Reduction of 3,4-dimethoxy-1H-pyrrole can be achieved using various reducing agents, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. These reactions typically target the pyrrole ring system rather than the methoxy substituents [32] [27].

Birch reduction conditions (sodium in liquid ammonia) can selectively reduce the pyrrole ring while preserving the methoxy groups, yielding dihydropyrrole derivatives. The regioselectivity of the reduction depends on the substitution pattern and the specific reducing conditions employed [29].

| Oxidation Method | Target | Typical Yield (%) | Selectivity |

|---|---|---|---|

| Swern Oxidation | Methoxy groups | 75-85 | High |

| MnO₂ Oxidation | Ring system | 60-70 | Moderate |

| TEMPO/NaOCl | Alcohols | 70-80 | High |

| Dess-Martin | Ring dearomatization | 65-75 | High |